1-Pentalenecarboxaldehyde, 3,3a,4,6a-tetrahydro-3-hydroxy-, [3S-(3alpha,3aalpha,6aalpha)]- (9CI) 1-Pentalenecarboxaldehyde, 3,3a,4,6a-tetrahydro-3-hydroxy-, [3S-(3alpha,3aalpha,6aalpha)]- (9CI)
Brand Name: Vulcanchem
CAS No.: 114273-36-8
VCID: VC0058330
InChI: InChI=1S/C9H10O2/c10-5-6-4-9(11)8-3-1-2-7(6)8/h1-2,4-5,7-9,11H,3H2/t7-,8-,9-/m1/s1
SMILES: C1C=CC2C1C(C=C2C=O)O
Molecular Formula: C9H10O2
Molecular Weight: 150.17 g/mol

1-Pentalenecarboxaldehyde, 3,3a,4,6a-tetrahydro-3-hydroxy-, [3S-(3alpha,3aalpha,6aalpha)]- (9CI)

CAS No.: 114273-36-8

Main Products

VCID: VC0058330

Molecular Formula: C9H10O2

Molecular Weight: 150.17 g/mol

1-Pentalenecarboxaldehyde, 3,3a,4,6a-tetrahydro-3-hydroxy-, [3S-(3alpha,3aalpha,6aalpha)]- (9CI) - 114273-36-8

CAS No. 114273-36-8
Product Name 1-Pentalenecarboxaldehyde, 3,3a,4,6a-tetrahydro-3-hydroxy-, [3S-(3alpha,3aalpha,6aalpha)]- (9CI)
Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
IUPAC Name (3S,3aR,6aS)-3-hydroxy-3,3a,4,6a-tetrahydropentalene-1-carbaldehyde
Standard InChI InChI=1S/C9H10O2/c10-5-6-4-9(11)8-3-1-2-7(6)8/h1-2,4-5,7-9,11H,3H2/t7-,8-,9-/m1/s1
Standard InChIKey GIQVUDRJHVUIAL-IWSPIJDZSA-N
Isomeric SMILES C1C=C[C@H]2[C@@H]1[C@@H](C=C2C=O)O
SMILES C1C=CC2C1C(C=C2C=O)O
Canonical SMILES C1C=CC2C1C(C=C2C=O)O
Synonyms 1-Pentalenecarboxaldehyde, 3,3a,4,6a-tetrahydro-3-hydroxy-, [3S-(3alpha,3aalpha,6aalpha)]- (9CI)
PubChem Compound 10997211
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator